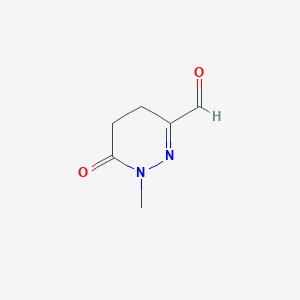
Androsterone 3-beta-glucuronide D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsterone 3-beta-glucuronide D5 is a synthetic derivative of androsterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research to study androgen metabolism and its effects on various biological systems. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to androsterone, enhancing its solubility and excretion in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Androsterone 3-beta-glucuronide D5 involves multiple steps, starting with the preparation of androsterone. The key steps include:
Hydroxylation: Androsterone undergoes hydroxylation to introduce a hydroxyl group at the 3-beta position.
Glucuronidation: The hydroxylated androsterone is then reacted with glucuronic acid in the presence of a catalyst to form the glucuronide conjugate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of androsterone are processed in batches to control reaction conditions and maximize yield.
Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity.
化学反応の分析
Types of Reactions: Androsterone 3-beta-glucuronide D5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroxylated form.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce hydroxylated derivatives.
科学的研究の応用
Androsterone 3-beta-glucuronide D5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of androgen metabolites.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating androgen-related disorders.
Industry: Utilized in the development of diagnostic assays and research tools for studying hormone metabolism.
作用機序
The mechanism of action of Androsterone 3-beta-glucuronide D5 involves its interaction with androgen receptors and enzymes involved in steroid metabolism. The compound is metabolized by UDP-glucuronosyltransferases, primarily UGT2B15 and UGT2B17, which facilitate its excretion from the body. It acts as a marker for androgen activity and is used to study the effects of androgens on various biological pathways.
類似化合物との比較
Androsterone sulfate: Another conjugate of androsterone, formed by the attachment of sulfate groups.
Etiocholanolone glucuronide: A glucuronide conjugate of etiocholanolone, another androgen metabolite.
3-alpha-Androstanediol glucuronide: A glucuronide conjugate of 3-alpha-androstanediol, used as a marker for androgen activity.
Uniqueness: Androsterone 3-beta-glucuronide D5 is unique due to its specific glucuronide conjugation at the 3-beta position, which enhances its solubility and excretion. This makes it a valuable tool for studying androgen metabolism and its effects on various biological systems.
特性
分子式 |
C25H38O8 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-oxo-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D |
InChIキー |
VFUIRAVTUVCQTF-ISWMLDJZSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3-Dichlorophenyl)carbamothioylamino]ethylphosphonic acid](/img/structure/B13867603.png)
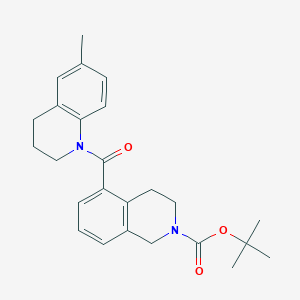
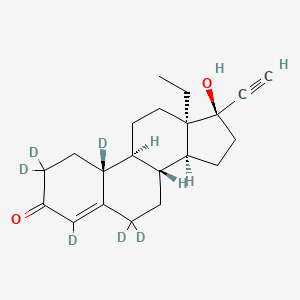
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B13867625.png)
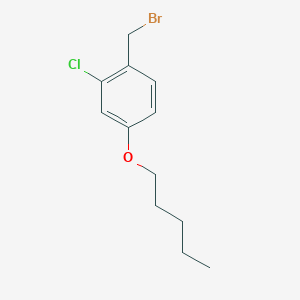

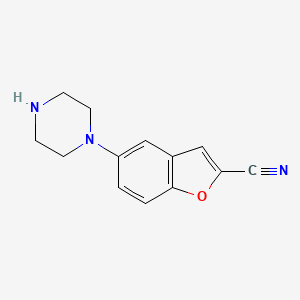

![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)



